molecular formula C7H13Cl3O2 B14730868 2,2,3-Trichloro-1,1-diethoxypropane CAS No. 5456-96-2

2,2,3-Trichloro-1,1-diethoxypropane

Cat. No.: B14730868
CAS No.: 5456-96-2
M. Wt: 235.5 g/mol
InChI Key: IORZKDICRMLVPS-UHFFFAOYSA-N
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Description

2,2,3-Trichloro-1,1-diethoxypropane is an organic compound with the molecular formula C7H13Cl3O2 It is characterized by the presence of three chlorine atoms and two ethoxy groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trichloro-1,1-diethoxypropane typically involves the reaction of 2,2,3-trichloropropanol with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trichloro-1,1-diethoxypropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Less chlorinated derivatives.

    Substitution: Compounds with different functional groups replacing chlorine atoms.

Scientific Research Applications

2,2,3-Trichloro-1,1-diethoxypropane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,3-Trichloro-1,1-diethoxypropane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include the formation of reactive intermediates that can further react with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2,2,3-Trichloropropanol: A precursor in the synthesis of 2,2,3-Trichloro-1,1-diethoxypropane.

    2,2,3-Trichloro-1,1-dimethoxypropane: Similar structure but with methoxy groups instead of ethoxy groups.

    1,1,1-Trichloro-2-methyl-2-propanol: Another chlorinated compound with different substitution patterns.

Properties

CAS No.

5456-96-2

Molecular Formula

C7H13Cl3O2

Molecular Weight

235.5 g/mol

IUPAC Name

2,2,3-trichloro-1,1-diethoxypropane

InChI

InChI=1S/C7H13Cl3O2/c1-3-11-6(12-4-2)7(9,10)5-8/h6H,3-5H2,1-2H3

InChI Key

IORZKDICRMLVPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(CCl)(Cl)Cl)OCC

Origin of Product

United States

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